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Compound of Interest

Compound Name:
Tert-butyl 3-iodopyrrolidine-1-

carboxylate

Cat. No.: B1344807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl 3-iodopyrrolidine-
1-carboxylate, a key building block in modern medicinal chemistry. It includes its chemical

identity, physical and spectroscopic properties, a detailed experimental protocol for its

synthesis, and its applications in the development of novel therapeutics.

Chemical Identity and Properties
tert-Butyl 3-iodopyrrolidine-1-carboxylate is a heterocyclic organic compound widely utilized

as a synthetic intermediate. Its structure features a pyrrolidine ring substituted with an iodine

atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen

atom. The IUPAC name for this compound is tert-butyl 3-iodopyrrolidine-1-carboxylate.[1]

Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
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Property Value Source(s)

IUPAC Name
tert-butyl 3-iodopyrrolidine-1-

carboxylate
[1]

CAS Number 774234-25-2 [1]

Molecular Formula C₉H₁₆INO₂ [1]

Molecular Weight 297.13 g/mol [1]

Monoisotopic Mass 297.02258 Da [1]

Physical Form
Not specified (often an oil or

low-melting solid)
N/A

Melting Point Data not available N/A

Boiling Point Data not available N/A

Synthesis of tert-Butyl 3-Iodopyrrolidine-1-
carboxylate
The most common and direct route for the synthesis of tert-butyl 3-iodopyrrolidine-1-
carboxylate involves the iodination of its corresponding alcohol precursor, tert-butyl 3-

hydroxypyrrolidine-1-carboxylate. This transformation is typically achieved under mild

conditions using an Appel-type reaction or by converting the alcohol to a good leaving group

(e.g., a mesylate or tosylate) followed by nucleophilic substitution with an iodide salt.

Experimental Protocol: Iodination of tert-Butyl 3-
hydroxypyrrolidine-1-carboxylate
This protocol is a representative procedure based on standard iodination methods for

secondary alcohols.

Materials:

tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate

Triphenylphosphine (PPh₃)
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Imidazole

Iodine (I₂)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

To a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous

dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5

eq) and imidazole (2.0 eq).

Stir the mixture at 0 °C until all solids have dissolved.

Add iodine (I₂) (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction

mixture will typically turn from a dark brown/purple to a lighter yellow or orange upon

completion.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate

solution to consume excess iodine.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-
iodopyrrolidine-1-carboxylate.

Spectroscopic Data
Characterization of the final product is typically performed using NMR spectroscopy and mass

spectrometry.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)

Representative chemical shifts (δ) in ppm Representative chemical shifts (δ) in ppm

~4.30 (m, 1H, -CHI-) ~154.5 (C=O)

~3.80-3.40 (m, 4H, -CH₂-N-CH₂-) ~80.0 (-C(CH₃)₃)

~2.40-2.10 (m, 2H, -CH₂-CHI-) ~55.0, ~53.0 (-CH₂-N-CH₂-)

1.46 (s, 9H, -C(CH₃)₃) ~39.0 (-CH₂-CHI-)

~28.4 (-C(CH₃)₃)

~25.0 (-CHI-)

Note: Actual chemical shifts and multiplicities may vary slightly. Data is representative and

based on typical values for similar structures.

Visualization of Synthetic Workflow
The synthesis of tert-butyl 3-iodopyrrolidine-1-carboxylate and its subsequent use can be

visualized as a logical workflow.
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Caption: Synthetic pathway from the hydroxy precursor to the iodinated intermediate and its

subsequent reaction.

Applications in Drug Discovery and Development
tert-Butyl 3-iodopyrrolidine-1-carboxylate serves as a versatile building block in the

synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The

iodine atom is an excellent leaving group, making the 3-position of the pyrrolidine ring
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susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety

of functional groups, which is a critical strategy in structure-activity relationship (SAR) studies.

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in

numerous approved drugs. The ability to functionalize this core at a specific position with

stereochemical control makes this reagent highly valuable.

Logical Relationship in Synthesis
The chemical logic for using this intermediate is straightforward: it provides a stable, protected

pyrrolidine ring that can be selectively functionalized via the displacement of the iodide.
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tert-Butyl 3-iodopyrrolidine-1-carboxylate
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Introduction of Diverse
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Caption: Logical relationships of the key features of the title compound for synthetic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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